1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine
Overview
Description
1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C12H15F3N2O and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
This compound acts as a serotonergic releasing agent . It interacts with its target serotonin receptors and triggers the release of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
The compound’s interaction with serotonin receptors affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including the regulation of mood, appetite, and sleep. The downstream effects of this interaction can lead to changes in these processes, depending on the specific serotonin receptor subtype that the compound interacts with .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown . These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the increased release of serotonin. This increase can lead to enhanced serotonergic signaling, which can affect various physiological processes and potentially produce feelings of well-being and happiness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors could include the presence of other substances, the physiological state of the individual, and various external conditions such as temperature and pH .
Biochemical Analysis
Biochemical Properties
1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has been identified as a serotonergic releasing agent, meaning it can promote the release of serotonin, a crucial neurotransmitter . This interaction primarily involves binding to serotonin receptors, such as 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . These interactions are essential for understanding its potential therapeutic applications and effects on the nervous system.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to evoke the release of serotonin, which can impact cell signaling pathways related to mood regulation and other physiological processes . Additionally, its interaction with serotonin receptors can lead to changes in gene expression and cellular metabolism, further highlighting its potential impact on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This binding interaction leads to the release of serotonin and subsequent activation of downstream signaling pathways. Additionally, it has no significant effects on dopamine or norepinephrine reuptake or efflux, indicating its specificity for serotonin pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, studies have shown that it can reduce locomotor activity and produce aversive effects in animals at higher doses . Understanding the dosage thresholds and potential toxic effects is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . Cytochrome P450 enzymes play a significant role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body . Understanding these metabolic pathways is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It is known to interact with serotonin transporters, facilitating its uptake and distribution within the nervous system . Additionally, its distribution within tissues can influence its localization and accumulation, impacting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with serotonin receptors . This localization is crucial for its activity and function, as it allows for effective binding to its target receptors and subsequent activation of signaling pathways. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-methoxy-4-(trifluoromethyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-18-11-8-9(12(13,14)15)2-3-10(11)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSVTJXSMNDMQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.